Breviscapinun

Description

Properties

Molecular Formula |

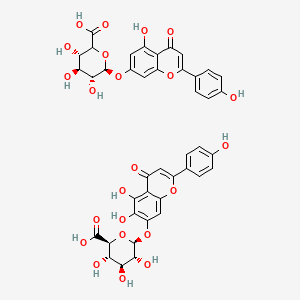

C42H36O23 |

|---|---|

Molecular Weight |

908.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;(3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12.C21H18O11/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30;22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,16-19,21-22,24-28H,(H,29,30);1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+;16-,17-,18+,19?,21+/m00/s1 |

InChI Key |

BYTLLPAZARDJBB-FZGGHYJTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Scutellarin

The production of Scutellarin (B1681692) in Erigeron breviscapus is a complex process that begins with the general phenylpropanoid pathway, a major route for the synthesis of various secondary metabolites in plants. plos.orgplos.org This pathway provides the necessary precursors for the flavonoid biosynthetic pathway, which ultimately leads to the formation of Scutellarin.

The biosynthesis of Scutellarin originates from L-phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. plos.org This molecule then enters the flavonoid-specific pathway. One molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin (B18129) chalcone (B49325), a reaction catalyzed by chalcone synthase (CHS). plos.org Subsequently, chalcone isomerase (CHI) converts naringenin chalcone into naringenin. plos.org

From naringenin, the pathway proceeds to the formation of apigenin (B1666066), a key intermediate, through the action of flavone (B191248) synthase II (FNS II). plos.org A crucial step in Scutellarin biosynthesis is the hydroxylation of apigenin at the 6-position to form scutellarein (B1681691), a reaction catalyzed by flavone 6-hydroxylase (F6H), a cytochrome P450 enzyme. nih.govplos.org The final step is the glycosylation of scutellarein by flavonoid 7-O-glucuronosyltransferase (F7GAT), which attaches a glucuronic acid moiety to form Scutellarin. plos.orgresearchgate.net

The table below details the key enzymes and intermediates in the biosynthetic pathway of Scutellarin.

| Intermediate Compound | Enzyme |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) |

| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) |

| p-Coumaric acid | 4-coumaroyl-CoA-ligase (4CL) |

| 4-Coumaroyl-CoA & 3x Malonyl-CoA | Chalcone synthase (CHS) |

| Naringenin chalcone | Chalcone isomerase (CHI) |

| Naringenin | Flavone synthase II (FNS II) |

| Apigenin | Flavone 6-hydroxylase (F6H) |

| Scutellarein | Flavonoid 7-O-glucuronosyltransferase (F7GAT) |

| Scutellarin |

In rats, scutellarin is metabolized back to its aglycone form, scutellarein, which can then undergo further modifications such as methylation and sulfation. tandfonline.com

Synthetic Biology Approaches for Novel Analog Generation

Synthetic biology offers powerful tools for the generation of novel analogs of natural products like flavonoids. These approaches aim to overcome the limitations of natural production and create compounds with potentially improved properties. researchgate.net Metabolic engineering of microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) has been a primary strategy for producing flavonoids and their derivatives. nih.govnih.gov

By introducing and optimizing the biosynthetic pathway of Scutellarin (B1681692) in microbial hosts, researchers can achieve de novo production of this valuable compound. nih.gov A significant challenge in this process is the functional expression of plant-derived enzymes, particularly the cytochrome P450 enzymes like F6H, which often require co-expression of a specific cytochrome P450 reductase. nih.govresearchgate.net

Furthermore, synthetic biology techniques allow for the creation of novel flavonoid analogs by introducing enzymes with different specificities or by modifying existing ones. acs.org This can lead to alterations in the hydroxylation, methylation, or glycosylation patterns of the flavonoid scaffold, potentially resulting in compounds with enhanced biological activities. researchgate.net For instance, the substrate promiscuity of certain enzymes can be exploited to incorporate unnatural starter or extender units into the flavonoid backbone, leading to a diverse array of new structures. acs.org

The table below presents examples of how synthetic biology approaches can be used to generate novel flavonoid analogs.

| Original Compound | Modification Approach | Novel Analog |

| Naringenin (B18129) | Introduction of flavone (B191248) synthase I | Apigenin (B1666066) |

| Naringenin | Introduction of flavanone (B1672756) 3-hydroxylase and flavonol synthase | Kaempferol |

| Cinnamic acid analogs | Precursor-directed biosynthesis with 4CL and CHS | Various novel flavanones |

These strategies not only provide a sustainable and scalable source for known flavonoids but also open up avenues for the discovery of new chemical entities with potential therapeutic applications. nih.gov

Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Target Identification and Molecular Interactions

Receptor Binding and Ligand-Protein Interaction Studies

Molecular docking studies have been employed to identify potential protein targets of breviscapine (B1142295) and its primary active component, scutellarin (B1681692). One study demonstrated a strong binding affinity of breviscapine to Caspase-8 (CASP8), suggesting a direct interaction. dovepress.com The analysis revealed the formation of multiple hydrogen bonds between breviscapine and key amino acid residues of CASP8, including Lys457, Asp455, Lys456, Asp454, Asn414, Trp420, and Lys453. dovepress.com This interaction is proposed as a mechanism for improving acute lung injury. dovepress.com

Another investigation focused on the interaction between the major active ingredient of Erigeron breviscapus and the Toll-like receptor 4 (TLR4) protein, verifying their binding ability through molecular docking. nih.gov Furthermore, molecular docking has illustrated that breviscapine can directly bind to TGF-β-activated kinase 1 (TAK1), a key signaling molecule in inflammatory pathways. nih.gov These ligand-protein interaction studies provide a structural basis for the observed pharmacological effects of breviscapine.

Enzyme Kinetic Modulation and Allosteric Regulation

Breviscapine has been shown to modulate the activity of several enzymes through various mechanisms.

Hsp90 ATPase: While direct studies on breviscapine's effect on Hsp90 ATPase are not prevalent, research on Hsp90 inhibitors provides a framework for understanding potential mechanisms. Hsp90 function is dependent on its ATPase activity, which drives the conformational changes necessary for client protein folding. nih.govmurdoch.edu.au Inhibitors of Hsp90 often target the ATP-binding site in the N-terminal domain, competing with ATP and thereby inhibiting the chaperone's function. frontiersin.org Some small molecule modulators can also act allosterically, binding to sites distant from the ATP-binding pocket to influence conformational dynamics and ATPase activity. unimi.it The regulation of Hsp90's ATPase activity is a critical control point in cellular processes, and its modulation by external compounds can have significant downstream effects. nih.govbiorxiv.org

Kinase Activities: Preclinical studies have demonstrated that breviscapine can modulate the activity of several protein kinases involved in critical signaling pathways.

ERK1/2 MAPK: In vascular smooth muscle cells (VSMCs) cultured in a high-glucose medium, breviscapine was found to inhibit the increased activity of extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK). nih.gov However, it did not affect the activity of protein kinase C-β2 (PKC-β2), p38 MAPK, or JNK MAPK in the same model. nih.gov

PI3K/Akt Pathway: Breviscapine has been observed to regulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. In colorectal cancer cells, breviscapine treatment led to the inactivation of the PI3K/AKT pathway. nih.govexlibrisgroup.com Conversely, in a model of sevoflurane-induced cognitive dysfunction, breviscapine promoted the PI3K/Akt pathway. qascf.com It also demonstrated a regulatory role in this pathway in a study on colorectal cancer cell proliferation and apoptosis. researchgate.net

TGF-β-activated kinase 1 (TAK1): Breviscapine has been identified as an inhibitor of TAK1 phosphorylation. nih.gov This inhibition, in turn, affects the downstream mitogen-activated protein kinase signaling cascade. nih.gov

The principles of enzyme kinetics, which describe the rates of enzyme-catalyzed reactions, are fundamental to understanding how molecules like breviscapine can modulate enzyme function. numberanalytics.commdpi.comsolubilityofthings.com By altering the kinetic parameters of these enzymes, breviscapine can influence the flow of information through cellular signaling pathways. plos.orgnih.gov

Investigation of Protein-Protein Interaction Networks

The cellular functions of proteins are often carried out through complex networks of protein-protein interactions (PPIs). frontiersin.orgplos.org Computational and experimental approaches are used to map these networks and understand how they are rewired in different cellular contexts. frontiersin.orgplos.org While specific, comprehensive studies detailing the global impact of breviscapine on PPI networks are limited, its effects on key signaling hubs suggest a significant influence. For instance, by modulating the activity of kinases like Akt and ERK, breviscapine can be inferred to affect the interactions of these proteins with their numerous downstream substrates. The inhibition of TAK1 by breviscapine also points to a disruption of the inflammatory signaling complex in which TAK1 is a central component. nih.gov The study of how breviscapine alters these interaction networks is a promising area for future research to fully elucidate its mechanisms of action.

Cellular Pharmacodynamics and Signaling Pathways

Modulation of Cellular Proliferation and Differentiation Pathways

Breviscapine has demonstrated significant effects on cellular proliferation and differentiation in various preclinical models.

In the context of cancer, breviscapine has been shown to inhibit the proliferation of several types of cancer cells. In colorectal cancer (CRC) cell lines (HCT116 and SW480), breviscapine reduced cell proliferation in a dose-dependent manner. nih.govexlibrisgroup.com This inhibitory effect on proliferation was linked to the inactivation of the PI3K/AKT pathway. nih.govexlibrisgroup.comresearchgate.net Similarly, breviscapine inhibited the growth of non-small cell lung cancer (NSCLC) A549 cells, an effect mediated by the upregulation of Insulin-like Growth Factor Binding Protein 4 (IGFBP4) through the generation of reactive oxygen species (ROS). nih.gov In prostate cancer cells, breviscapine has been reported to inhibit progression by modulating minichromosome maintenance protein-7 (MCM-7), leading to DNA damage. researchgate.net

Beyond cancer, breviscapine influences the proliferation of other cell types. It has been found to inhibit the high glucose-induced proliferation of vascular smooth muscle cells (VSMCs), a process implicated in atherosclerosis. nih.gov This effect was attributed to the suppression of the ERK1/2 MAPK signaling pathway. nih.gov In the context of neurological research, breviscapine has been shown to promote the proliferation of neural stem cells. ijsr.net

The modulation of these proliferation and differentiation pathways underscores the potential of breviscapine to influence both pathological and regenerative processes.

Induction or Inhibition of Programmed Cell Death Mechanisms (e.g., apoptosis)

Breviscapine has been consistently shown to modulate programmed cell death, particularly apoptosis, in a context-dependent manner.

In cancer cells, breviscapine acts as an inducer of apoptosis. Studies on colorectal cancer cells demonstrated that increasing concentrations of breviscapine led to a gradual increase in apoptosis. nih.govexlibrisgroup.com This pro-apoptotic effect was associated with the inactivation of the PI3K/AKT signaling pathway. nih.govexlibrisgroup.comresearchgate.net In human hepatocellular carcinoma HepG2 cells, breviscapine-induced apoptosis was linked to its anti-tumor activity. japsonline.com Similarly, in non-small cell lung cancer A549 cells, breviscapine promoted apoptosis. nih.gov The mechanism in prostate cancer cells involves the induction of apoptosis through the inhibition of MCM7. researchgate.net

Conversely, in non-cancerous cells subjected to injury, breviscapine often exhibits an anti-apoptotic, protective effect. For instance, it has been shown to inhibit apoptosis in cardiomyocytes, which is a protective effect in the context of cardiovascular diseases. nih.govfrontiersin.org In a model of uterine ischemia-reperfusion injury, breviscapine decreased the uterine cell apoptosis rate. scielo.br This was accompanied by an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. scielo.br Similarly, in human umbilical vein endothelial cells (HUVECs) damaged by oxidized low-density lipoprotein (ox-LDL), breviscapine protected cells from apoptosis by increasing Bcl-2 expression and decreasing the expression of Bax, cytochrome c release, and caspase-3 cleavage. bvsalud.org In a model of sepsis-induced acute lung injury, breviscapine was found to promote neutrophil apoptosis, which helps to resolve inflammation. researchgate.net This was mediated by up-regulating the expression and activity of CASP8. researchgate.net

The dual role of breviscapine in either inducing or inhibiting apoptosis highlights its nuanced interaction with cellular machinery, depending on the cell type and the pathological context.

Regulation of Inflammatory Signaling Cascades and Cytokine Expression

Breviscapine has demonstrated notable regulatory effects on key inflammatory signaling pathways and the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.netniscair.res.in In vitro and preclinical studies have shown that breviscapine can significantly suppress the production of these cytokines. frontiersin.orgscielo.brresearchgate.netsci-hub.se For instance, in models of myocardial ischemia-reperfusion injury, breviscapine treatment has been associated with decreased expression of TNF-α and IL-6, thereby reducing inflammatory damage. frontiersin.org Similarly, in studies related to cerebral hemorrhage and trauma, breviscapine has been found to down-regulate the expression of IL-6 and TNF-α, which is linked to improved neurological outcomes. imrpress.com

The anti-inflammatory effects of breviscapine are often attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgdovepress.comspandidos-publications.com NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. Research indicates that breviscapine can inhibit the activation of the NF-κB pathway, leading to a reduction in the inflammatory response. frontiersin.orgdovepress.comacs.org Furthermore, breviscapine has been shown to interfere with the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway, which is implicated in the inflammatory processes of cerebral ischemia-reperfusion injury. spandidos-publications.comnih.gov In sepsis-induced acute lung injury, breviscapine has been observed to up-regulate Caspase-8 (CASP8) expression and activity, which in turn inhibits the inflammatory response by activating the NF-κB signaling pathway. dovepress.comresearchgate.net

Table 1: Effect of Breviscapine on Inflammatory Cytokines

| Model System | Cytokine(s) Affected | Observed Effect | Reference(s) |

|---|---|---|---|

| Myocardial Ischemia/Reperfusion (Rabbits, Rats) | TNF-α, IL-6, NF-κB | Decreased expression | frontiersin.org |

| Cerebral Hemorrhage/Trauma (Rats) | IL-6, TNF-α | Down-regulated expression | imrpress.com |

| Sepsis-Induced Acute Lung Injury (Mice) | Proinflammatory factors | Reduced production via CASP8/NF-κB | dovepress.com |

| CCl4-Induced Liver Injury (Mice) | TNF-α, IL-6, IL-1β | Down-regulated expression | researchgate.netspandidos-publications.com |

| Uterine Ischemia-Reperfusion Injury (Rats) | TNF-α, IL-1β, IL-6 | Decreased levels | scielo.br |

| Infectious Shock-Induced Acute Lung Injury (Rats) | IL-1β, IL-6, TNF-α | Reduced protein expression | niscair.res.in |

Elucidation of Cellular Antioxidant Defense Mechanisms

Breviscapine exhibits significant antioxidant properties by influencing cellular antioxidant defense mechanisms. researchgate.netnih.govworldscientific.comscielo.br Studies have shown that it can scavenge free radicals and reduce oxidative stress in various experimental settings. imrpress.comworldscientific.comnih.govnih.gov One of the key mechanisms underlying its antioxidant effect is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.

In models of lead-induced myocardial injury, breviscapine treatment has been shown to upregulate the expression of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This activation of the Nrf2 pathway helps to mitigate oxidative stress and protect against cellular damage. nih.gov Similarly, in MPP+-induced neuronal cell damage, breviscapine has been found to attenuate oxidative stress by increasing the levels of Nrf2, HO-1, and NQO1. ajol.info Furthermore, in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (ox-LDL), breviscapine decreased the production of reactive oxygen species (ROS) in a dose- and time-dependent manner. bvsalud.org It also activated the nuclear import of Nrf2 and increased the expression of downstream antioxidant enzymes. bvsalud.org In rats with uterine ischemia-reperfusion injury, breviscapine treatment increased the activity of superoxide (B77818) dismutase (SOD) and decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation. scielo.brscielo.br

Preclinical Pharmacological Activities in Experimental Models (In Vitro and Ex Vivo)

Neurovascular and Central Nervous System Models

Breviscapine has demonstrated significant neuroprotective effects in various preclinical models of neurovascular and central nervous system disorders. sci-hub.seacs.orgnih.govoup.com A primary area of investigation has been its role in cerebral ischemia-reperfusion (I/R) injury. imrpress.comacs.orgnih.govmagtech.com.cn Studies in rat models of middle cerebral artery occlusion (MCAO) have shown that breviscapine administration can ameliorate I/R-induced injury and improve neurological performance. acs.org It has been shown to reduce infarct volume and brain water content in rats with cerebral I/R injury. imrpress.com The neuroprotective mechanisms are believed to involve the inhibition of inflammatory responses, reduction of oxidative stress, and suppression of apoptosis. acs.orgoup.com

In models of traumatic brain injury (TBI), breviscapine has also shown promise. nih.govscienceopen.comnih.gov It has been found to alleviate TBI-induced neuronal cell apoptosis and improve neurobehavioral functions, partly through the upregulation of the Nrf2 signaling pathway. nih.gov Furthermore, breviscapine has been shown to inhibit the GSK3β signaling pathway, which may contribute to its neuroprotective effects in TBI by promoting synapse growth and reducing apoptosis. nih.gov In post-cerebral hemorrhage models, breviscapine inhalation has been effective in improving brain microcirculation and protecting brain cells. imrpress.com

Cardiovascular System Models

Breviscapine exhibits a broad range of pharmacological activities in cardiovascular system models. frontiersin.orgnih.govresearchgate.net These include vasodilation, improvement of microcirculation, and inhibition of platelet aggregation. frontiersin.orgnih.govnih.govscienceopen.comresearchgate.net In vitro studies have shown that breviscapine can relax norepinephrine-induced vasoconstriction in a concentration-dependent manner. frontiersin.org This vasodilatory effect may be associated with the inhibition of receptor-operated calcium channels. frontiersin.org

Breviscapine has also been shown to have antithrombotic properties by inhibiting platelet aggregation. frontiersin.orgnih.gov It can significantly inhibit thrombus formation induced by ADP, arachidonic acid (AA), and platelet-activating factor (PAF). frontiersin.orgnih.gov This antiplatelet effect is beneficial in conditions prone to thrombosis. Furthermore, breviscapine has demonstrated protective effects against myocardial ischemia-reperfusion injury. frontiersin.org In diabetic rat models with MIRI, breviscapine treatment has been shown to reduce myocardial injury. researchgate.netnih.gov It also helps in remodeling myocardial glucose and lipid metabolism to alleviate doxorubicin-induced cardiotoxicity. nih.gov

Table 2: Preclinical Cardiovascular Activities of Breviscapine

| Activity | Model System | Observed Effect | Reference(s) |

|---|---|---|---|

| Vasodilation | Rat Aortic Smooth Muscle Cells | Relaxation of norepinephrine-induced vasoconstriction | frontiersin.org |

| Microcirculation Enhancement | Rats with Cerebral Hemorrhage | Improved brain microcirculation | imrpress.com |

| Platelet Aggregation Inhibition | In vitro (ADP, AA, PAF induced) | Significant inhibition of thrombus formation | frontiersin.orgnih.gov |

| Myocardial Ischemia-Reperfusion Protection | Diabetic Rats | Reduced myocardial injury | researchgate.netnih.gov |

| Cardioprotection against Doxorubicin | Mouse Breast Tumor Models | Alleviated cardiotoxicity by remodeling energy metabolism | nih.gov |

Anti-inflammatory and Immunomodulatory Responses in Cellular Models

Breviscapine consistently demonstrates anti-inflammatory and immunomodulatory effects in various cellular models. spandidos-publications.comfrontiersin.org It has been shown to suppress inflammatory responses in L02 liver cells. researchgate.net In human umbilical vein endothelial cells (HUVECs) damaged by ox-LDL, breviscapine exhibited a protective role by inhibiting NF-κB activation. frontiersin.orgbvsalud.org

In models of sepsis-induced acute lung injury, breviscapine has been found to regulate neutrophil apoptosis and inflammation by targeting CASP8. dovepress.comresearchgate.net This suggests an immunomodulatory role in controlling excessive inflammatory reactions. Furthermore, in diabetic rats, breviscapine has been shown to suppress renal macrophage recruitment, indicating its potential to modulate immune cell infiltration in inflammatory conditions. karger.com In a model of uterine ischemia-reperfusion injury, breviscapine demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines. scielo.brscielo.br

Other Systemic Preclinical Activity Investigations

Beyond its well-documented neuroprotective and cardiovascular effects, breviscapine has been investigated for other systemic activities. In models of liver injury, such as that induced by carbon tetrachloride (CCl4), breviscapine has been shown to ameliorate liver damage by inhibiting the inflammatory apoptotic response and reducing ROS generation. spandidos-publications.comnih.gov It has also been found to attenuate non-alcoholic steatohepatitis (NASH) by inhibiting the TGF-β-activated kinase 1 (TAK1)-dependent signaling pathway. nih.gov

Breviscapine has also been studied for its effects on renal health. In streptozotocin-induced diabetic rats, it has demonstrated a renoprotective effect by suppressing renal macrophage recruitment. karger.com Additionally, some studies have pointed towards its potential in regulating blood lipids, although results in animal experiments have been varied. frontiersin.orgnih.gov

Pharmacokinetic Research in Experimental Systems

In Vitro and Ex Vivo Absorption and Distribution Studies

Intestinal Permeability and Transport Mechanisms (e.g., Caco-2 cell models, P-glycoprotein efflux)

The intestinal permeability and transport mechanisms of breviscapine (B1142295) have been investigated using in vitro models, most notably the Caco-2 cell monolayer model. This model, derived from human colon adenocarcinoma cells, differentiates to form a polarized monolayer that mimics the intestinal epithelial barrier. mdpi.commedtechbcn.com It is widely recognized by regulatory bodies like the FDA and EMA as a reliable tool for predicting the oral absorption of drugs. mdpi.commedtechbcn.com

Studies utilizing Caco-2 cells have demonstrated that breviscapine's main active component, scutellarin (B1681692), exhibits poor permeability. The transport of breviscapine across the Caco-2 cell monolayer primarily occurs through passive diffusion down a concentration gradient. plos.org Research has shown that the transport of scutellarin and other major phenylethanoid glycosides from a Cistanche deserticola extract, acteoside and echinacoside, increased linearly with time and concentration, which is characteristic of passive diffusion. plos.org

Furthermore, breviscapine has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump. nih.govoup.com P-gp is a transporter protein located in the cell membrane that actively pumps substrates out of the cell, thereby limiting their absorption. An in vitro P-gp ATPase activity assay confirmed that breviscapine is susceptible to this efflux system. nih.gov This P-gp mediated efflux contributes to the low oral bioavailability of breviscapine by reducing its net transport across the intestinal epithelium. nih.govoup.com Some studies have also suggested that breviscapine may be a substrate for MRP2, another efflux transporter. oup.com

Interactive Data Table: Breviscapine Transport Parameters in Caco-2 Cell Models

| Parameter | Finding | Reference |

| Primary Transport Mechanism | Passive Diffusion | plos.org |

| Efflux Transporter Interaction | Substrate of P-glycoprotein (P-gp) | nih.govoup.com |

| Effect of P-gp | Limits intestinal absorption | nih.govoup.com |

| Other Potential Transporters | MRP2 Substrate | oup.com |

| Permeability Classification | Poorly absorbed | plos.org |

Plasma Protein Binding and Tissue Distribution in Animal Models

Pharmacokinetic studies in animal models, including rats, dogs, and rabbits, have been conducted to understand the plasma protein binding and tissue distribution of breviscapine. nih.govresearchgate.net Generally, only the unbound or "free" fraction of a drug in plasma is available to be cleared from the body and to exert its pharmacological effect. rsc.org

Following intravenous administration in mice, breviscapine exhibits a short biological half-life and is rapidly eliminated from the plasma. tandfonline.com A biodistribution study using radiolabeled scutellarin in mice revealed that the highest concentrations were found in the gallbladder, intestine, and feces within the first hour. tandfonline.com

When encapsulated in lipid emulsions, the pharmacokinetic profile of breviscapine is significantly altered. tandfonline.com In mice, the lipid emulsion formulation showed a slower removal from plasma compared to a standard injection. tandfonline.com This resulted in a substantial increase in the amount of the drug in various tissues. tandfonline.com Specifically, the relative exposure of breviscapine in the plasma and lungs was significantly increased with the lipid emulsion formulation. tandfonline.com

Comparative pharmacokinetic studies in dogs, rabbits, and rats have shown that breviscapine liposomes deliver more scutellarin into the plasma compared to a breviscapine solution. nih.govresearchgate.net The pharmacokinetic parameters, including the area under the curve (AUC), clearance (CLs), and volume of distribution (Vc), were found to be related to body weight across these species, which can be useful for extrapolating dosages for human studies. nih.govresearchgate.net

Interactive Data Table: Breviscapine Tissue Distribution and Pharmacokinetic Parameters in Animal Models

| Animal Model | Formulation | Key Findings | Reference |

| Mice | Standard Injection | Short half-life, rapid plasma elimination. High concentration in gallbladder, intestine, and feces. | tandfonline.com |

| Mice | Lipid Emulsion | Slower plasma removal, significantly increased exposure in plasma and lungs. | tandfonline.com |

| Dogs, Rabbits, Rats | Liposomes | Delivered more scutellarin into the plasma compared to solution. Pharmacokinetic parameters related to body weight. | nih.govresearchgate.net |

Biotransformation and Elimination Pathways

Interaction with Cytochrome P450 Isoforms and Other Metabolic Enzymes

Breviscapine has been shown to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. nih.govmdpi.com Studies have specifically investigated its effects on CYP3A and CYP2C9 isoforms.

One study in healthy human volunteers found that breviscapine inhibited the metabolic activity of CYP3A. nih.gov This was demonstrated by the significantly altered pharmacokinetics of midazolam, a known CYP3A substrate, when co-administered with breviscapine. nih.gov The area under the concentration-time curve (AUC) for midazolam was increased, indicating reduced metabolism. nih.gov This inhibitory effect was observed regardless of the genetic polymorphism of CYP3A5. nih.gov

In contrast, another study in healthy Chinese volunteers concluded that breviscapine did not have a significant effect on the pharmacokinetics of losartan, a substrate of CYP2C9. tandfonline.com However, in individuals with the CYP2C91/3 genotype, breviscapine treatment led to a significant increase in the AUC of losartan's active metabolite, E-3174. tandfonline.com

Glucuronidation, a phase II metabolic process, is also a significant pathway for breviscapine metabolism. frontiersin.org This process, which increases the water solubility of compounds to facilitate their excretion, is considered a primary detoxification step. frontiersin.org

Metabolite Identification and Characterization in Biological Matrices

The metabolism of breviscapine, with its primary active constituent scutellarin, has been extensively studied in rats, leading to the identification of numerous metabolites in various biological matrices including plasma, bile, urine, and feces. researchgate.netnih.gov

Following oral administration of breviscapine to rats, scutellarin undergoes extensive metabolism. researchgate.net The identified metabolites are primarily excreted in the urine and bile. researchgate.net In rat urine, ten metabolites have been isolated and identified. nih.gov These metabolites are formed through processes such as glucuronidation, sulfation, and methylation, as well as the hydrolysis of scutellarin to its aglycone, scutellarein (B1681691). nih.gov

Specific metabolites identified in different biological samples include:

Plasma: Scutellarein-6-O-β-D-glucuronide (M5) was found in rat plasma. researchgate.net

Bile: Scutellarein-6, 7-di-O-β-D-glucuronide (M1), 6-O-methyl-scutellarin (M3), scutellarein-6-O-β-D-glucuronide (M5), and scutellarin (M7) were identified in rat bile. researchgate.net

Urine: Scutellarein-6, 7-di-O-β-D-glucuronide (M1) was identified in rat urine at lower doses, while at higher doses, scutellarein (M2) and scutellarin (M7) were also present. researchgate.net A more comprehensive study identified ten metabolites in rat urine: scutellarein-6,7-di-O-β-D-glucuronide (M-1), scutellarein (M-2), 6-O-methyl-scutellarin (M-3), 6-O-methyl-scutellarein (M-4), scutellarein-6-O-β-D-glucuronide (M-5), scutellarein-5-O-β-D-glucuronide (M-6), scutellarin (M-7), scutellarein-7-O-sulfate (M-8), apigenin-5-O-β-D-glucuronide (M-9), and apigenin-4'-O-β-D-glucuronide (M-10). nih.gov

Feces: Scutellarein (M2) was identified in rat feces. researchgate.net

Metabolomics studies have also suggested that breviscapine may influence the metabolism of phospholipids (B1166683) by regulating serotonin (B10506) levels. wiley-vch.de

Strategies for Bioavailability Enhancement

The poor water solubility and low oral bioavailability of breviscapine have prompted the development of various strategies to improve its pharmacokinetic profile. nih.govnih.gov These strategies primarily focus on formulation and delivery system modifications.

Nanotechnology-based approaches have shown significant promise. mdpi.com These include:

Nanosuspensions: Reducing the particle size of breviscapine to the nanoscale can enhance its dissolution rate and oral bioavailability. nih.govresearchgate.net One study reported that a nanosuspension increased the absolute bioavailability of breviscapine in rats from 1.3% to 14.4%. researchgate.net

Liposomes: Encapsulating breviscapine in liposomes, which are spherical vesicles composed of phospholipids, can improve its absorption. oup.comnih.gov Pluronic P85-coated liposomes have been shown to inhibit the P-gp efflux system, leading to a 5.6-fold enhancement in oral bioavailability in rats. oup.com

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate drugs. nih.gov Polyethylene (B3416737) glycol (PEG)-modified breviscapine-loaded SLNs have been developed to improve brain bioavailability by potentially inhibiting P-gp efflux pumps. nih.gov

Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. nih.gov A breviscapine nanoemulsion was found to increase the relative bioavailability to 249.7% in vivo by improving its stability and permeation in the gastrointestinal tract. nih.gov

Mesoporous Silica (B1680970) Nanoparticles (MSNs): Loading breviscapine into MSNs can improve its solubility and dissolution rate by converting the crystalline drug into an amorphous form. nih.govnih.gov One study showed that drug-loaded MSNs increased the bioavailability of breviscapine by 1.96 times compared to the powder form. nih.govnih.gov

Other formulation strategies include:

Phospholipid Complexes (PLCs): Forming complexes of breviscapine with phospholipids can enhance its lipophilicity and, consequently, its oral absorption. nih.gov The drug-lipid ratio is a critical factor in the effectiveness of these complexes. nih.gov

Sustained-Release Tablets: The development of sustained-release tablets aims to reduce the frequency of administration and improve patient compliance. pharmaexcipients.com Formulations incorporating absorption enhancers like Cremophor EL with mesoporous silica have been shown to improve solubility and permeability, leading to a higher relative bioavailability in Beagle dogs compared to commercial tablets. pharmaexcipients.com

Chemical Modification: Altering the chemical structure of flavonoid compounds like breviscapine by introducing new functional groups is another strategy to improve solubility, stability, and lipophilicity. mdpi.com

Interactive Data Table: Bioavailability Enhancement Strategies for Breviscapine

| Strategy | Formulation | Mechanism of Enhancement | Reported Bioavailability Improvement | Reference |

| Nanosuspensions | Wet-milled nanoparticles | Increased dissolution rate | Absolute bioavailability increased from 1.3% to 14.4% in rats | researchgate.net |

| Liposomes | Pluronic P85-coated | P-gp efflux inhibition | 5.6-fold enhancement in oral bioavailability in rats | oup.com |

| Solid Lipid Nanoparticles | PEG-modified SLNs | Potential P-gp efflux inhibition | Improved brain bioavailability | nih.gov |

| Nanoemulsions | Oil-in-water nanoemulsion | Improved stability and permeation | Relative bioavailability of 249.7% in vivo | nih.gov |

| Mesoporous Silica Nanoparticles | Drug-loaded MSNs | Conversion to amorphous form, improved solubility | 1.96-fold increase in bioavailability compared to powder | nih.govnih.gov |

| Phospholipid Complexes | BVP-PLC | Enhanced lipophilicity | Improved oral absorption | nih.gov |

| Sustained-Release Tablets | Absorption-promoting tablets with Cremophor EL | Improved solubility and permeability | 160.7% relative bioavailability compared to commercial tablets in dogs | pharmaexcipients.com |

Nanosuspension and Nanoemulsion Formulations

Nanotechnology-based formulations like nanosuspensions and nanoemulsions have been investigated to improve the oral bioavailability of Breviscapine. mdpi.com These systems enhance the dissolution rate and saturation solubility of poorly soluble drugs by reducing the particle size to the nanometer range. researchgate.netdovepress.com

Research into Breviscapine nanosuspensions (BVP-NS) has shown significant improvements in its pharmacokinetic profile. One study prepared BVP-NS using an emulsification-diffusion method, resulting in a particle size of approximately 293 nm. researchgate.net In vivo studies in rats demonstrated that the oral bioavailability of the nanosuspension was markedly increased compared to a coarse suspension (14.4% vs. 1.3%), and the mean retention time (MRT) was extended from 4.1 hours to 8.6 hours. researchgate.net Another study using an ultrasound-assisted anti-solvent precipitation method produced stable nanosuspensions with a particle size of about 304 nm. mdpi.com Pharmacokinetic analysis in rats revealed that the area under the plasma concentration-time curve (AUC) for the nanosuspension was 2.46 times greater than that of unformulated Breviscapine. mdpi.com The plasma concentration peaked within 2 hours, indicating rapid absorption. mdpi.com

Nanoemulsion (NE) formulations have also proven effective. A Breviscapine nanoemulsion with a small globule size of 45.6 nm and a high encapsulation efficiency of 95.2% was developed. nih.gov In vivo pharmacokinetic studies in rats showed that the relative oral bioavailability of the nanoemulsion reached 249.7% compared to a free drug solution. nih.govresearchgate.net This enhancement is attributed to improved stability and permeability in the gastrointestinal tract. nih.govresearchgate.net Caco-2 cell transport experiments confirmed that the nanoemulsion formulation facilitated a higher apparent permeability coefficient compared to the free drug. nih.gov The biphasic release profile often seen in nanoemulsions, with a free drug phase for rapid onset and an encapsulated phase for sustained release, can prolong circulation time and improve the therapeutic window. ijpsjournal.com

Table 1: Pharmacokinetic Parameters of Breviscapine Nanosuspension and Nanoemulsion Formulations in Rats

| Formulation | Cmax (µg/L) | Tmax (h) | AUC(0–t) (µg/L·h) | Relative Bioavailability (%) | Mean Retention Time (MRT) (h) | Reference |

|---|---|---|---|---|---|---|

| Breviscapine (Control) | - | - | 802.73 ± 101.52 | 100 | - | mdpi.com |

| Nanosuspension (BVP-NS) | 444.06 ± 54.10 | <2 | 1976.22 ± 185.29 | 246 | - | mdpi.com |

| Coarse Suspension | - | - | - | 1.3 ± 0.9 (Absolute) | 4.1 ± 1.4 | researchgate.net |

| Nanosuspension | - | - | - | 14.4 ± 3.7 (Absolute) | 8.6 ± 1.8 | researchgate.net |

| Nanoemulsion (BVP-NE) | - | - | - | 249.7 | - | nih.govresearchgate.net |

Data presented as mean ± standard deviation where available.

Liposomal and Phospholipid Complex Encapsulation

Encapsulation within lipid-based carriers such as liposomes and phospholipid complexes represents another key strategy to modify Breviscapine's pharmacokinetic properties. These formulations can improve solubility, stability, and bioavailability. mdpi.com

Breviscapine liposomes (BVP-LP) are vesicles where the drug is encapsulated within the aqueous core or the phospholipid bilayer. mdpi.com Studies have shown that liposomal formulations can significantly extend the mean retention time and half-life of Breviscapine. mdpi.com In one investigation, liposomes increased the half-life of Breviscapine in the brain of rats to 23.13 minutes, compared to 6.27 minutes for a commercial injection. nih.gov This resulted in a brain AUC ratio of 443.4% for the liposomal formulation versus the injection, indicating enhanced drug delivery to the brain. nih.gov Another study using Pluronic P85-coated liposomes reported a 5.6-fold enhancement in oral bioavailability in rats. researchgate.net

Breviscapine phospholipid complexes (BVP-PLC) differ from liposomes in that the drug molecule is primarily bonded to the polar head of the phospholipid. mdpi.com This structure gives the complex amphiphilic characteristics, making it more soluble in the gastrointestinal tract and more easily absorbed. mdpi.com A comparative study found that while both liposomes and phospholipid complexes improved oral bioavailability, the BVP-PLC was the most effective preparation. mdpi.com The relative bioavailability of BVP-PLC was 10.79 times that of the unformulated drug, and its mean retention time was increased by 471.32%. mdpi.com The drug-lipid ratio was identified as a critical factor, with a 1:2 ratio providing the best balance between drug loading and release, leading to the highest relative bioavailability. mdpi.com Furthermore, nanostructured lipid carriers (NLCs) based on an ionic complex of Breviscapine have also been developed, showing a 32-fold increase in the AUC and a 12-fold increase in half-life in rats after intravenous administration compared to a commercial solution. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Breviscapine Liposome and Phospholipid Complex Formulations in Rats

| Formulation | Cmax (µg/L) | Tmax (h) | AUC(0–t) (µg/L·h) | Relative Bioavailability (%) | Mean Retention Time (MRT) (h) | t1/2 (h) | Reference |

|---|---|---|---|---|---|---|---|

| Breviscapine (Control) | 301.12 ± 45.19 | 0.50 ± 0.00 | 802.73 ± 101.52 | 100 | 2.59 ± 0.17 | 2.29 ± 0.22 | mdpi.com |

| Liposome (BVP-LP) | 344.60 ± 41.25 | 4.60 ± 0.89 | 2404.91 ± 210.47 | 299.59 | 10.32 ± 0.44 | 8.86 ± 0.53 | mdpi.com |

| Phospholipid Complex (BVP-PLC 1:2 ratio) | 703.18 ± 89.55 | 4.80 ± 0.80 | 8663.85 ± 204.33 | 1079.29 | 12.20 ± 0.29 | 9.94 ± 0.35 | mdpi.com |

| NLC (Intravenous) | - | - | 32-fold increase vs. solution | - | - | 12-fold increase vs. solution | nih.gov |

| Liposome (Brain, i.v.) | - | - | 443.4% (vs. injection) | - | - | 0.38 ± 0.13 | nih.gov |

| Commercial Injection (Brain, i.v.) | - | - | 100 | - | - | 0.10 ± 0.03 | nih.gov |

Data presented as mean ± standard deviation where available. NLC = Nanostructured Lipid Carrier. BVP-PLC 1:2 ratio refers to a drug-lipid ratio of 1:2.

Advanced Drug Delivery Systems for Breviscapinum

Nanotechnology-Based Delivery Platforms

Nanotechnology offers promising strategies to augment the delivery of Breviscapinum by improving its solubility, stability, and pharmacokinetic profile. Polymeric nanoparticles and micelles have been a central focus of this research.

Design and Fabrication of Polymeric Nanoparticles and Micelles

The design of polymeric nanoparticles for Breviscapinum delivery often involves biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA). nih.govkinampark.comresearchgate.net These polymers are advantageous due to their well-documented safety profiles and ability to be metabolized by the body. frontiersin.org The fabrication process is critical for determining the physicochemical characteristics of the nanoparticles, including size, drug loading capacity, and encapsulation efficiency. nih.govresearchgate.net

One common fabrication technique is the emulsion-solvent evaporation method. nih.govkinampark.com However, this method can result in low loading capacity for drugs like Breviscapine (B1142295) that have poor solubility in organic solvents. nih.govkinampark.com To address this limitation, a combination of nanocrystal technology and a water-soluble polymer template method has been developed. nih.govkinampark.com This involves preparing Breviscapine nanocrystals first, often via a precipitation-ultrasonication method, and then loading these into PLGA microparticles. nih.govkinampark.comresearchgate.net In this process, Dimethyl sulfoxide (B87167) (DMSO) is often selected as the solvent for Breviscapine, and a stabilizer like Poloxamer 188 is used to prevent particle aggregation. nih.gov

The application of these combined techniques has been shown to significantly improve both drug loading and encapsulation efficiency. For instance, studies have demonstrated an increase in drug loading from 2.4% to 15.3% and encapsulation efficiency from 48.5% to 91.9% when using the nanocrystal and template methods compared to conventional approaches. nih.govkinampark.com

| Fabrication Method | Key Process | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |

|---|---|---|---|---|

| Emulsion-Solvent Evaporation | Conventional method | 2.4 | 48.5 | nih.govkinampark.com |

| Nanocrystal and Template Method | Precipitation-ultrasonication of Breviscapine followed by loading into PLGA microparticles | Up to 15.3 | Up to 91.9 | nih.govkinampark.com |

Controlled and Sustained Release Kinetics in Vitro

A primary goal of encapsulating Breviscapinum in polymeric nanoparticles is to achieve a controlled and sustained release profile, which can maintain therapeutic drug concentrations over an extended period. researchgate.net In vitro release studies are crucial for characterizing the release kinetics of these formulations.

For Breviscapine-loaded PLGA microparticles, a characteristic triphasic release pattern is often observed. nih.govkinampark.comresearchgate.net This typically consists of:

An initial burst release: A portion of the drug adsorbed on the surface of the microparticles is rapidly released.

A slow release period: The drug diffuses slowly through the polymer matrix.

An erosion-accelerated release phase: As the PLGA polymer matrix degrades and erodes, the remaining drug is released at an increased rate.

Studies have shown that these PLGA microparticles can provide a sustained delivery of Breviscapine for over a month. nih.govkinampark.comresearchgate.net A typical in vitro release profile demonstrates the initial burst, followed by a slow release period lasting for 28 days, and then a final phase accelerated by polymer erosion. nih.govkinampark.com This release profile is critical for developing long-acting injectable formulations that can reduce dosing frequency.

| Time Phase | Release Mechanism | Duration | Key Characteristic | Reference |

|---|---|---|---|---|

| Phase 1 | Initial Burst | Short (e.g., first 24 hours) | Rapid release of surface-adsorbed drug | nih.govkinampark.comresearchgate.net |

| Phase 2 | Diffusion | ~28 days | Slow, sustained release of encapsulated drug | nih.govkinampark.comresearchgate.net |

| Phase 3 | Erosion | >28 days | Accelerated release due to polymer matrix degradation | nih.govkinampark.com |

Targeted Delivery Approaches for Specific Cell Types or Tissues in Preclinical Contexts

Targeted delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing potential systemic side effects. For Breviscapinum, a key target is the brain, for the treatment of ischemic cerebrovascular diseases. nih.gov However, the blood-brain barrier (BBB) significantly restricts its entry. nih.gov

To overcome this, nanotechnology-based carriers have been designed for brain-targeted delivery in preclinical models. One approach involves the use of Breviscapine-loaded solid lipid nanoparticles (SLNs) coated with polyethylene (B3416737) glycol (PEG) derivatives. nih.gov Surface modification with PEG can reduce uptake by the reticuloendothelial system, increasing the circulation half-life and potentially facilitating transport across the BBB. nih.gov In preclinical studies using adult Sprague Dawley rats, the brain bioavailability of Breviscapine from PEG-coated SLNs was significantly enhanced compared to a standard commercial injection. nih.gov The area under the concentration-time curve (AUC) in the brain was found to be 1.59 ± 0.39 µg·h/mL for one of the SLN formulations, compared to just 0.11 ± 0.02 µg·h/mL for the injection. nih.gov

Another innovative strategy is the nose-to-brain delivery route, which bypasses the BBB. researchgate.netnih.gov A nanosuspension-based in situ gel of Breviscapine has been developed for intranasal administration. researchgate.netnih.gov In a preclinical study in rats, this formulation demonstrated a high drug targeting efficiency (DTE%) to the brain, with values as high as 4006 in the cerebrum. researchgate.netnih.gov The direct transport percentage (DTP%) to the cerebrum was 0.975, indicating that the vast majority of the drug reaching the brain did so via the direct nose-to-brain pathway. researchgate.netnih.gov

Formulation Development for Enhanced Systemic Exposure

Beyond oral administration, the development of novel formulations for alternative routes is a key strategy to enhance the systemic exposure of Breviscapinum.

Development of Innovative Injectable Formulations

To achieve prolonged therapeutic effects and improve patient compliance, long-acting injectable formulations of Breviscapine have been developed. The PLGA microparticles described earlier are a prime example of such an innovative system. nih.govkinampark.comresearchgate.net These microparticles are designed for intramuscular injection and can provide sustained drug release over an extended period. nih.govkinampark.com

Preclinical pharmacokinetic studies in rats have confirmed the long-acting nature of these formulations. nih.govkinampark.com Following a single intramuscular injection of the Breviscapine-loaded PLGA microparticles, a relatively stable serum drug level was maintained for more than 30 days. nih.govkinampark.comresearchgate.net This is a significant improvement over conventional formulations that require more frequent administration. The area under the curve (AUC) for the microparticle formulation was dramatically enhanced by over 30-fold compared to a drug suspension, indicating substantially greater systemic exposure over time. kinampark.com

Investigation of Non-Oral Administration Routes in Preclinical Models

The investigation of non-oral administration routes is crucial for drugs like Breviscapine with limited oral bioavailability. nih.gov Preclinical models provide the necessary platform to evaluate the feasibility and efficacy of these alternative routes.

The intramuscular route has been successfully evaluated in rats using the PLGA microparticle formulation. nih.govkinampark.com Pharmacokinetic analysis revealed that this formulation not only lowered the maximum plasma concentration (Cmax) compared to a drug suspension but also significantly prolonged the time to reach maximum concentration (Tmax), the half-life (t1/2), and the mean residence time (MRT). kinampark.com

The intranasal route has also been explored as a non-invasive method for brain targeting. researchgate.netnih.gov As mentioned, the use of a nanosuspension-based in situ gel administered intranasally in rats resulted in an absolute bioavailability of 57.12% and demonstrated significant direct transport to the brain. researchgate.netnih.gov

Additionally, intravenous administration of Breviscapine liposomes has been compared across different animal species (Beagle dogs, rabbits, and rats) to understand inter-species pharmacokinetic variations. nih.gov Such studies are essential for extrapolating preclinical data and informing potential clinical development. nih.gov

| Administration Route | Formulation | Animal Model | Key Preclinical Finding | Reference |

|---|---|---|---|---|

| Intramuscular | PLGA Microparticles | Rat | Sustained serum levels for >30 days; >30-fold increase in AUC compared to suspension | nih.govkinampark.com |

| Intranasal | Nanosuspension-based in situ gel | Rat | Absolute bioavailability of 57.12%; High drug targeting efficiency to the brain (DTE% up to 4006) | researchgate.netnih.gov |

| Intravenous | Liposomes | Dog, Rabbit, Rat | Pharmacokinetic profiles fitted a two-compartment model; provided data for allometric scaling | nih.gov |

Structure Activity Relationship Sar and Derivative Research

Elucidation of Pharmacophoric Features and Key Structural Motifs

The pharmacological activity of flavonoids like those in Breviscapinum is intrinsically linked to their fundamental C6-C3-C6 skeletal structure, which consists of two benzene (B151609) rings (A and B) connected by a heterocyclic pyrane ring (C). frontiersin.orgbiotech-asia.org The specific arrangement and type of substituents on these rings are critical in defining the molecule's biological function. mdpi.com

Key structural motifs essential for the bioactivity of flavonoids include:

The C2-C3 double bond in the C-ring: This feature, in conjunction with a 4-keto group, is crucial for the planarity of the molecule and influences its interaction with biological targets. mdpi.comnih.gov

Hydroxyl (-OH) group positioning: The number and location of hydroxyl groups on the A and B rings significantly impact antioxidant and other biological activities. nih.gov For instance, a catechol (3',4'-dihydroxy) structure in the B-ring enhances radical scavenging and inhibition of lipid peroxidation. nih.gov

Glycosylation: The attachment of sugar moieties, such as the glucuronide group at the C7 position of scutellarin (B1681692), affects the water solubility and bioavailability of the flavonoid. japsonline.comfrontiersin.org

Other substitutions: Methylation, for example, can improve the metabolic stability and membrane permeability of flavonoids. frontiersin.org

In silico studies have suggested that the spatial structure of scutellarin aligns well with the pharmacophore of Multidrug Resistance-Associated Protein 2 (Mrp2), an efflux transporter, which may influence its oral bioavailability. nih.govingentaconnect.com

Rational Design and De Novo Synthesis of Breviscapinum Analogs and Derivatives

The limited oral bioavailability and stability of scutellarin have prompted the rational design and synthesis of various analogs and derivatives to enhance its therapeutic potential. japsonline.commdpi.com These efforts are often guided by an understanding of its metabolic pathways. In the body, scutellarin can be hydrolyzed to its aglycone, scutellarein (B1681691), which is then further metabolized through methylation, sulfation, and glucuronidation. nih.govnih.gov

Strategies for creating derivatives include:

Modification of the glucuronyl group: Hydrolysis of the glucuronyl group to yield scutellarein is a common starting point for further derivatization. mdpi.com

Alkylation and Acylation: Introducing alkyl or acyl chains to the hydroxyl groups of scutellarein has been explored to improve lipophilicity and potentially enhance anticancer activity. nih.govmdpi.com

Sulfonation: The introduction of a sulfonic group at the C-8 position of scutellarein has been shown to increase aqueous solubility. mdpi.com

Amide Conjugation: Synthesizing amide derivatives of scutellarin has been investigated to develop compounds with potent anti-leukemia and neuroprotective activities. researchgate.net

Methylation: Based on in vivo metabolic pathways, methylated analogs of scutellarein have been synthesized to explore their biological activities. mdpi.comnih.gov

De novo synthesis of flavonoids is also being explored through synthetic biology approaches, where pathways are engineered in microbial hosts like yeast to produce scutellarin and its precursors. d-nb.infonih.gov

Preclinical Evaluation of Synthesized Breviscapinum Derivatives for Modulated Activity

A variety of synthesized derivatives of scutellarin, the main component of Breviscapinum, have undergone preclinical evaluation to assess their biological activities. These studies have often focused on improving upon the known therapeutic effects of the parent compound, such as its antithrombotic and antioxidant properties.

For example, a series of scutellarein derivatives were synthesized and evaluated for their anticoagulant and antioxidant activities. One derivative with two isopropyl groups (18c) showed stronger anticoagulant activity, better water solubility, and good antioxidant activity compared to scutellarein. lsmu.lt In another study, 6-O-methylscutellarein, a methylated analog, demonstrated potent antithrombotic and antioxidant activity with balanced solubility and permeability, marking it as a promising lead compound. nih.gov

The antiarrhythmic potential of scutellarein analogues has also been investigated. Nearly all synthesized analogues in one study exhibited better antiarrhythmic activity against barium chloride-induced arrhythmia in rats than scutellarein itself. nih.gov

Furthermore, scutellarein derivatives with long aliphatic chains have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing strong effects. nih.gov Amide derivatives of scutellarin have also displayed antitumor activities against human leukemia cell lines. researchgate.net

Table 1: Preclinical Activity of Selected Scutellarin Derivatives

| Derivative | Modification | Evaluated Activity | Key Finding | Reference |

|---|---|---|---|---|

| 18c | Two isopropyl groups substituted on scutellarein | Anticoagulant, Antioxidant, Solubility | Stronger anticoagulant activity and better water solubility than scutellarein. | lsmu.lt |

| 6-O-methylscutellarein | Methylation of scutellarein at the 6-O position | Antithrombotic, Antioxidant, Solubility, Permeability | Potent antithrombotic and antioxidant activity with balanced solubility and permeability. | nih.gov |

| Scutellarein Analogues | Various substitutions on the scutellarein backbone | Antiarrhythmic | Better antiarrhythmic activity than scutellarein in a rat model. | nih.gov |

| Compound 6a | Long aliphatic chain attached to scutellarein | Antiproliferative (Cancer) | Strong antiproliferative effects on Jurkat, HCT-116, and MDA-MB-231 cell lines. | nih.gov |

| Amide Derivatives | Amide conjugation to scutellarin | Antitumor (Leukemia), Neuroprotective | Displayed antitumor activities against HL-60 and THP-1 cells. | researchgate.net |

| Sulfonated Scutellarein | Sulfonic group at C-8 position of scutellarein | Antithrombotic, Antioxidant, Solubility | Enhanced aqueous solubility while retaining bioactivity. | mdpi.com |

Comparative Analysis of Biological Activities of Breviscapinum and its Naturally Occurring Glycosides (e.g., Scutellarin)

Studies have directly compared the effects of Breviscapinum and purified scutellarin. In a study on myocardial ischemia in rats, scutellarin alone was found to be more effective than Breviscapinum in reducing the size of myocardial infarction and myocardium cell apoptosis, with its effects being dose-dependent. frontiersin.org However, in a model of focal brain ischemia, both Breviscapinum and scutellarin significantly reduced the infarct size. researchgate.net

The aglycone of scutellarin, scutellarein, which is formed by hydrolysis in the intestine, has also been compared to its parent glycoside. plos.org Some research suggests that scutellarein is more readily absorbed after oral administration. plos.org In a rat model of cerebral ischemia, both scutellarin and scutellarein demonstrated neuroprotective effects, with scutellarein showing better protective effects. plos.org

Methodological Approaches in Breviscapinum Research

Analytical Techniques for Qualitative and Quantitative Characterization

The precise qualitative and quantitative analysis of Breviscapinum is fundamental to understanding its biological activity. This is achieved through sophisticated chromatographic and spectroscopic methods that ensure the purity and consistency of the compound used in research.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity and quantifying the content of Breviscapinum in various preparations. moravek.comwikipedia.orgresearchgate.net This method separates components within a liquid mixture by passing the sample through a column packed with a stationary phase material. wikipedia.org A liquid mobile phase carries the sample through the column, and different components separate based on their interactions with the stationary phase. wikipedia.org

The benefits of using HPLC in Breviscapinum research include the detection of impurities and the clarification of its formulation. moravek.com It is particularly useful for substances that are thermally unstable or have a high molecular weight. moravek.com The output, a chromatogram, provides a graphical representation of the separated components, allowing for the identification and quantification of Breviscapinum. wikipedia.org This ensures that the compound being studied is free from contaminants that could otherwise confound experimental results. moravek.com

Table 1: Key Aspects of HPLC in Breviscapinum Analysis

| Feature | Description | Reference |

| Principle | Separation of mixture components based on differential partitioning between a mobile and stationary phase. | wikipedia.org |

| Application | Purity assessment, quantification of Breviscapinum content, and impurity detection. | moravek.comresearchgate.net |

| Output | Chromatogram showing peaks corresponding to different components for identification and quantification. | wikipedia.org |

| Significance | Ensures the quality and consistency of Breviscapinum used in research, preventing interference from impurities. | moravek.com |

For a more in-depth analysis of complex mixtures containing Breviscapinum and for the identification of its metabolites, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is employed. measurlabs.comroutledge.com UPLC operates on a similar principle to HPLC but utilizes smaller particle sizes in the column, allowing for higher pressure, which in turn enhances speed, resolution, and sensitivity. measurlabs.com

When coupled with tandem mass spectrometry (MS/MS), UPLC becomes a powerful tool for identifying unknown compounds. measurlabs.com The first mass spectrometer separates the initial ions, and the second analyzes the fragment ions generated after collision-induced dissociation, providing detailed structural information. measurlabs.com This is crucial for metabolic profiling, where researchers aim to identify the various metabolites of Breviscapinum in biological samples like urine. nih.govnih.gov UPLC-MS/MS offers high sensitivity and selectivity, making it possible to detect and quantify metabolites at very low concentrations. nih.gov

Table 2: Advantages of UPLC-MS/MS in Breviscapinum Research

| Advantage | Description | Reference |

| High Resolution & Sensitivity | Smaller column particles and higher pressure lead to better separation and detection of trace components. | measurlabs.com |

| Metabolite Identification | Tandem mass spectrometry provides structural data for identifying Breviscapinum metabolites in biological fluids. | measurlabs.comnih.govnih.gov |

| Complex Mixture Analysis | Effectively separates and identifies multiple components in intricate biological and chemical samples. | routledge.com |

| Speed | Offers faster analysis times compared to traditional HPLC. | measurlabs.com |

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between Breviscapinum and biological macromolecules, such as proteins. nih.govzoologytalks.comresearchgate.net This method relies on the principle that fluorescent molecules (fluorophores) absorb light at a specific wavelength and then emit light at a longer wavelength. zoologytalks.com When Breviscapinum interacts with a protein, it can cause a change in the protein's intrinsic fluorescence, a phenomenon known as fluorescence quenching. nih.gov

By measuring the changes in fluorescence intensity, researchers can deduce valuable information about the binding event, including binding affinity and the nature of the interaction. nih.govchinjmap.com This technique is non-invasive and can be performed under conditions that mimic physiological environments, providing insights into how Breviscapinum might interact with its targets within the body. researchgate.net

Table 3: Applications of Fluorescence Spectroscopy in Studying Breviscapinum

| Application | Description | Reference |

| Binding Affinity | Quantifies the strength of the interaction between Breviscapinum and a target molecule. | nih.gov |

| Mechanism of Interaction | Helps to understand the forces driving the binding, such as electrostatic or hydrophobic interactions. | nih.gov |

| Conformational Changes | Detects changes in the structure of a protein upon binding to Breviscapinum. | zoologytalks.com |

| Drug Discovery | Can be used to screen for compounds that interact with specific biological targets. | zoologytalks.com |

In Vitro Cell-Based and Biochemical Assays

To elucidate the biological effects and mechanisms of action of Breviscapinum, researchers utilize a variety of in vitro assays. These controlled laboratory experiments provide crucial information on how Breviscapinum affects cells and specific molecular targets.

In vitro cell culture systems are fundamental tools for studying the cellular mechanisms of Breviscapinum. mdpi.com By growing specific cell types in a controlled laboratory setting, researchers can investigate the direct effects of the compound on cellular processes. Co-culture systems, where two or more different cell types are grown together, are particularly valuable for mimicking the complex interactions that occur within tissues. mdpi.comfrontiersin.org

Endothelial Cells: These cells form the lining of blood vessels and are crucial for vascular health. frontiersin.orgmdpi.com Studying the effect of Breviscapinum on endothelial cells can provide insights into its potential cardiovascular benefits. mdpi.com

Neuronal Cells: Investigating the impact of Breviscapinum on neuronal cell lines can help to understand its potential neuroprotective effects. frontiersin.orgmdpi.com

Immune Cells: Co-culturing immune cells with other cell types, such as cancer cells, allows for the study of Breviscapinum's influence on the immune response. nih.gov

Cancer Cell Lines: The use of various cancer cell lines enables researchers to explore the anti-cancer properties of Breviscapinum and the molecular pathways involved. nih.gov

Table 4: Cell Culture Models in Breviscapinum Research

| Cell Type | Research Focus | Reference |

| Endothelial Cells | Vascular function, cardiovascular disease mechanisms. | mdpi.comfrontiersin.orgnih.gov |

| Neuronal Cells | Neuroprotection, neurodegenerative disease models. | frontiersin.orgmdpi.com |

| Immune Cells | Immunomodulation, cancer-immunity cycle. | nih.gov |

| Cancer Cell Lines | Anti-tumor effects, apoptosis, cell proliferation. | nih.gov |

Biochemical assays are essential for determining the direct molecular targets of Breviscapinum. bioduro.com These assays measure the interaction of a compound with specific proteins, such as enzymes or receptors. bioduro.com

Enzyme Activity Assays: These assays measure the rate of an enzymatic reaction and can determine whether Breviscapinum acts as an inhibitor or activator of a particular enzyme. nih.gov By understanding how Breviscapinum affects enzyme activity, researchers can gain insight into its mechanism of action. mdpi.comresearchgate.net

Receptor Binding Studies: These studies assess the ability of Breviscapinum to bind to specific cellular receptors. nih.gov This is crucial for understanding how it might initiate a cellular response. Techniques like fluorescence polarization and surface plasmon resonance can be used to characterize the binding affinity and kinetics. bioduro.commdpi.com

These biochemical assays provide precise and reproducible data that are critical for the early stages of drug discovery and for optimizing the therapeutic potential of compounds like Breviscapinum. bioduro.com

Flow Cytometry for Cellular Processes (e.g., cell cycle, apoptosis)

Flow cytometry is a powerful and indispensable technique in Breviscapinum research, enabling the rapid and quantitative analysis of cellular processes at the single-cell level. nih.gov This methodology is particularly crucial for elucidating the effects of Breviscapinum and its primary active constituent, Scutellarin (B1681692), on the cell cycle and apoptosis (programmed cell death), which are fundamental to its observed anti-tumor properties. bdbiosciences.combio-rad-antibodies.com

In practice, researchers treat cancer cell lines with Breviscapinum or Scutellarin and then utilize flow cytometry to measure specific cellular changes. For cell cycle analysis, cells are stained with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide (PI). The intensity of the fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation and quantification of cells in various phases of the cell cycle (G0/G1, S, and G2/M). nih.govplos.org Studies have consistently used this method to demonstrate that Scutellarin can induce cell cycle arrest. For instance, in A549 lung adenocarcinoma cells and prostate cancer cells, flow cytometry revealed a significant arrest in the G0/G1 and G2/M phases, respectively, preventing the cells from progressing to mitosis. nih.govspandidos-publications.com

For apoptosis detection, a common flow cytometry assay involves the dual staining of cells with Annexin V and a viability dye like PI. bio-rad-antibodies.com In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. bdbiosciences.combio-rad-antibodies.com The viability dye is excluded by live cells but penetrates late apoptotic or necrotic cells with compromised membranes. This allows for the differentiation of healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). spandidos-publications.com Numerous studies have employed this technique to confirm that Scutellarin and Erigeron breviscapus injection (EBI) induce apoptosis in a variety of cancer cells, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer. nih.govscielo.brfrontiersin.orgfrontiersin.org

The following table summarizes findings from selected studies where flow cytometry was used to analyze the effects of Breviscapinum's active components.

| Cell Line | Compound | Observed Effect | Key Findings |

| A549 (Lung Adenocarcinoma) | Scutellarin | G0/G1 Phase Arrest & Apoptosis | Markedly suppressed proliferation in a concentration-dependent manner; increased percentage of apoptotic cells. nih.gov |

| PC-9 & H1975 (NSCLC) | Scutellarin | Apoptosis | Significantly induced apoptosis compared to control cells after 48 hours of treatment. nih.gov |

| PC3 (Prostate Cancer) | Scutellarin | G2/M Arrest & Apoptosis | Suppressed cell proliferation by promoting G2/M arrest and inducing both early and late-stage apoptosis. spandidos-publications.com |

| U251 & LN229 (Glioblastoma) | Scutellarin | Apoptosis | Promoted apoptosis and repressed cell proliferation by inactivating the EGFR/PI3K/AKT signaling pathway. scielo.br |

| A549/DDP (Cisplatin-Resistant NSCLC) | Scutellarin & Cisplatin (B142131) | Enhanced Apoptosis | Scutellarin increased cisplatin-induced apoptosis by over 24% compared to cisplatin alone. frontiersin.org |

Computational and Systems Biology Methodologies

Computational and systems biology approaches have become central to modern pharmacological research, allowing scientists to decipher the complex mechanisms of multi-component herbal extracts like Breviscapinum. These in silico methods provide a holistic view of drug-body interactions, predict potential molecular targets, and simulate pharmacokinetic behaviors, thereby accelerating research and guiding experimental validation. mdpi.comfrontiersin.org

Network Pharmacology for Multi-Target and Pathway Prediction

Network pharmacology is a computational approach that aligns with the multi-component, multi-target nature of traditional medicines like Breviscapinum. mdpi.commedsci.org It integrates data from pharmacology, genomics, and bioinformatics to construct and analyze complex interaction networks between drug components, protein targets, and diseases. frontiersin.orgnih.gov This methodology is used to systematically predict the potential mechanisms of action of Breviscapinum by identifying its key active ingredients, their collective targets, and the biological pathways they modulate. nih.govdovepress.com

The process typically begins by identifying the chemical constituents of Breviscapinum (such as Scutellarin, apigenin (B1666066), etc.) and screening for "drug-like" active molecules based on pharmacokinetic properties like oral bioavailability. dovepress.com Concurrently, known therapeutic targets associated with a specific disease (e.g., sepsis-induced acute lung injury, insulin (B600854) resistance) are retrieved from genetic and disease databases. nih.govdovepress.com By finding the intersection between the drug's potential targets and the disease-related targets, researchers can identify key proteins and signaling pathways implicated in the therapeutic effect. dovepress.com

For example, a network pharmacology study on Breviscapine (B1142295) for sepsis-induced acute lung injury identified 81 potential protein targets, with Caspase-8 (CASP8) being a critical hub. dovepress.com The subsequent pathway enrichment analysis revealed that apoptosis-related and inflammation-related pathways were the principal pharmacological mechanisms. dovepress.com Similarly, another study used this approach to elucidate Breviscapinum's mechanism in improving insulin resistance, identifying PTP1B as a key regulatory target. nih.gov

| Study Focus | Key Predicted Pathways | Major Target Hubs Identified |

| Sepsis-Induced Acute Lung Injury | Apoptosis-related pathways, PI3K/Akt signaling pathway, TNF signaling pathway. dovepress.com | CASP8, TNF, IL6, MAPK8. dovepress.com |

| Insulin Resistance | PTP1B-related pathways, metabolic pathways. nih.gov | PTPN1 (PTP1B), IRS1, AKT1. nih.gov |

| Acute Myeloid Leukemia (AML) | MAPK signaling pathway, JNK/Caspase-3 pathway. nih.gov | MAPK1, JUN, MYC, CASP3. nih.gov |

| Glioblastoma (GBM) | EGFR-PI3K-AKT signaling pathway. scielo.br | EGFR, PIK3CA, AKT1. scielo.br |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand), such as Scutellarin, when bound to the active site of a target protein (receptor). journalijar.combioinformation.net This method calculates the binding affinity, or "docking score," which estimates the strength of the interaction. bhu.ac.in It is an essential tool for validating the targets predicted by network pharmacology and for visualizing the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the ligand-receptor complex. bhu.ac.inrasayanjournal.co.in

Following the identification of potential targets through network pharmacology, molecular docking simulations are performed. For instance, to investigate Breviscapinum's effect on non-alcoholic steatohepatitis (NASH), researchers performed molecular docking of its main component, Scutellarin, with the TAK1 protein. nih.gov The simulation revealed that Scutellarin fits well into the TAK1 binding site, forming stable hydrogen bonds with key amino acid residues, thus providing a structural basis for its inhibitory effect. nih.gov In another study on ischemic brain injury, Scutellarin showed higher docking scores with glutamate (B1630785) receptors (GRIN1, GRIN2B, GRM1) than the known inhibitor memantine, suggesting a strong potential for direct interaction. mdpi.com

Molecular dynamics (MD) simulations can further refine these findings by providing insight into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding pose. mdpi.com These simulations model the movements and conformational changes of the atoms, offering a more realistic representation of the biological environment. bioinformation.netmdpi.com

| Active Component | Protein Target | Docking Score/Binding Energy | Key Interacting Residues |

| Scutellarin | TAK1 | Not specified, but noted suitable complementarity. | Ala107, Asp175 (via hydrogen bonds). nih.gov |

| Scutellarin | GRIN1 (Glutamate Receptor) | -10.1 | Not specified. mdpi.com |

| Scutellarin | GRIN2B (Glutamate Receptor) | -8.4 | Not specified. mdpi.com |

| Scutellarin | GRM1 (Glutamate Receptor) | -8.7 | Not specified. mdpi.com |

| Scutellarin | SARS-CoV-2 3CLpro | Not specified, but noted as potent. | Not specified. taylorandfrancis.com |

In Silico ADME Prediction and Pharmacokinetic Modeling